molecular formula C12H20F2N2O B1489099 (3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone CAS No. 2098065-91-7

(3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone

Cat. No. B1489099
CAS RN: 2098065-91-7
M. Wt: 246.3 g/mol
InChI Key: RDMDTMNRHFFRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone, also known as 3-difluoromethyl-1-piperidin-3-ylmethanone, is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless, odorless, and non-flammable liquid, and is used as an intermediate in the synthesis of various organic compounds. 3-difluoromethyl-1-piperidin-3-ylmethanone is a versatile compound, with a range of properties that make it useful in a variety of applications.

Scientific Research Applications

Antiviral Agents

Piperidine derivatives have been explored for their potential as antiviral agents . They have shown promising results against a variety of viruses, including influenza and herpes simplex virus . The structural flexibility of piperidine allows for the synthesis of derivatives that can inhibit viral replication by targeting specific proteins involved in the viral life cycle.

Drug Discovery

The piperidine nucleus is a common feature in many pharmacologically active molecules. It is often incorporated into drug designs due to its ability to interact with biological targets. Piperidine derivatives are present in drugs across more than twenty classes, including analgesics, antihistamines, and antipsychotics .

Medicinal Chemistry

In medicinal chemistry, piperidine derivatives are valuable for constructing complex molecules with potential therapeutic effects. They serve as key intermediates in the synthesis of a wide range of medicinal agents . The difluoromethyl group in the compound could potentially increase the lipophilicity and metabolic stability of the molecule, making it a useful scaffold in drug design.

Pharmacological Applications

The pharmacological applications of piperidine derivatives are vast due to their presence in alkaloids and synthetic drugs. They are used to study the interaction of drugs with receptors and enzymes, and to develop new therapies for diseases .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies of piperidine derivatives help in understanding how structural changes in the molecule affect its biological activity. This is crucial for the rational design of new drugs with improved efficacy and reduced side effects .

In Silico Studies

In silico studies, including molecular docking and pharmacokinetic modeling, are essential for predicting the behavior of piperidine derivatives in biological systems. These studies can guide the synthesis of new derivatives with optimized properties for drug development .

properties

IUPAC Name

[3-(difluoromethyl)piperidin-1-yl]-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2N2O/c13-11(14)10-4-2-6-16(8-10)12(17)9-3-1-5-15-7-9/h9-11,15H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMDTMNRHFFRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCCC(C2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone
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(3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone
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(3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone
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(3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone
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(3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone
Reactant of Route 6
(3-(Difluoromethyl)piperidin-1-yl)(piperidin-3-yl)methanone

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